N-Boc-2-nitrobenzenesulfonamide
Overview
Description
Mechanism of Action
Target of Action
N-Boc-2-nitrobenzenesulfonamide, also known as N-(tert-Butoxycarbonyl)-2-nitrobenzenesulfonamide, is primarily used in the synthesis of N-protected primary amines . The compound’s primary targets are primary alcohols and alkyl halides, which it transforms into corresponding amines .
Mode of Action
The compound interacts with its targets through a process of acylation, alkylation, and deprotection . Initially, 2-nitrobenzenesulfonamide is converted to this compound by treatment with Boc2O, Et3N, and DMAP . This compound is then alkylated using either conventional or Mitsunobu protocols .
Biochemical Pathways
The biochemical pathways affected by this compound involve the transformation of primary alcohols and alkyl halides into corresponding amines . This transformation is an important subject of organic synthesis .
Result of Action
The result of the compound’s action is the production of N-protected primary amines from the corresponding alcohols and/or halides . Additionally, allyloxycarbonyl (Alloc), t-butoxycarbonyl (t-Boc), and benzyloxycarbonyl (Cbz) groups can be deprotected in the presence of the o-nosyl group, allowing the resultant N-alkylated 2-nitrobenzenesulfonamides to be used for further preparation of secondary amines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis process is typically carried out at room temperature . Changes in temperature, pH, or other environmental conditions could potentially affect the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-2-nitrobenzenesulfonamide can be synthesized through a reaction involving tert-butyl chloroformate and 2-nitrobenzenesulfonamide. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the Boc-protected sulfonamide . The reaction conditions are generally mild, and the product is obtained in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound is commercially available and used in various research and development applications. The production process likely involves standard organic synthesis techniques, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-nitrobenzenesulfonamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or sulfonate esters are used in the presence of a base.
Major Products Formed
Reduction: The major product is the corresponding amine.
Substitution: The products depend on the nucleophile used but typically result in the formation of N-substituted sulfonamides.
Scientific Research Applications
N-Boc-2-nitrobenzenesulfonamide is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of N-protected primary amines, which are important in the preparation of pharmaceuticals and other bioactive molecules.
Glycosylation Reactions: The compound is used in the synthesis of novel 1-thioglycosides, which are essential for the study of complex carbohydrates and biochemical processes.
Polyamine Derivative Synthesis: It is employed in the synthesis of selectively N-functionalized polyamine derivatives, which have applications in medicinal chemistry.
Odorless Organic Synthesis Protocols: The compound is involved in developing new odorless protocols for organic reactions, improving laboratory safety and comfort.
Synthesis of Polyamine Toxins: It is used in the total synthesis of polyamine toxins, which are of interest in pharmacological studies due to their unique biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-Boc-4-nitrobenzenesulfonamide
- N-Boc-3-nitrobenzenesulfonamide
- N-Cbz-2-nitrobenzenesulfonamide
Uniqueness
N-Boc-2-nitrobenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to its analogs, it may offer different selectivity and yields in synthetic applications .
Properties
IUPAC Name |
tert-butyl N-(2-nitrophenyl)sulfonylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-11(2,3)19-10(14)12-20(17,18)9-7-5-4-6-8(9)13(15)16/h4-7H,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYBGHIVTXTUCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456738 | |
Record name | N-Boc-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198572-71-3 | |
Record name | N-Boc-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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